Stearate

説明

Historical Context and Evolution of Stearate Research

The journey of this compound research began with the foundational work on fats and oils. The term "this compound" itself is derived from the Greek word "stéar," meaning tallow, reflecting its early association with animal fats. acs.org The initial exploration into what would become known as stearates can be traced back to the ancient practice of saponification, the process of making soap by reacting fats with alkaline substances. zhishangchem.com However, a systematic understanding of these compounds didn't emerge until the late 18th and early 19th centuries.

A pivotal moment in this compound research came in 1823 when French chemist Michel Eugène Chevreul systematically studied stearic acid and other fatty acids, laying the groundwork for the eventual isolation and characterization of this compound salts. zhishangchem.com This period marked a shift from the craft of soap-making to the scientific investigation of its chemical constituents.

The Industrial Revolution further propelled research into stearates, driven by the need for standardized and efficient manufacturing processes. zhishangchem.com In the early to mid-20th century, the application of metallic stearates expanded into new industries, such as footwear manufacturing, where they were used to improve the properties of materials like rubber and synthetics. sakhainternational.com

Early research also delved into the metabolic fate of stearic acid. Studies dating back several decades have consistently shown that stearic acid has a neutral effect on blood cholesterol levels, distinguishing it from other long-chain saturated fatty acids. beefresearch.org This unique characteristic has been a recurring theme in nutritional and biomedical research.

The evolution of analytical techniques has continuously reshaped this compound research, allowing for more detailed characterization of their structure and properties. Modern research employs sophisticated methods to investigate the complex behaviors of stearates at the molecular and nanoscale levels.

Interdisciplinary Significance of this compound Compounds in Contemporary Research

This compound compounds are the subject of extensive research across a multitude of scientific and industrial fields, a testament to their versatile chemical and physical properties. Their significance stems from their nature as bifunctional molecules, possessing a polar head group and a nonpolar hydrocarbon tail, which allows them to act as surfactants, lubricants, and stabilizing agents. wikipedia.org

Materials Science: In materials science, metallic stearates such as calcium, zinc, and magnesium this compound are crucial additives in the polymer industry. lboro.ac.ukpishrochem.com They function as lubricants, release agents, and acid scavengers during the processing of plastics like PVC. pishrochem.com Research in this area focuses on how these additives influence the mechanical properties, processability, and longevity of polymer composites. For instance, studies have explored the use of various metal stearates to modify filler particles in high-density polyethylene (B3416737) (HDPE) to enhance its mechanical properties. lboro.ac.uk

Pharmaceutical Sciences: The pharmaceutical industry widely utilizes stearates, particularly magnesium this compound, as excipients in tablet and capsule formulations. nih.govnih.gov Their primary role is as a lubricant to prevent the adhesion of tablet materials to manufacturing equipment. neu.edu.traip.org Current research investigates the impact of different metallic stearates on drug release, tablet hardness, and the stability of active pharmaceutical ingredients. nih.govacs.org Studies have also examined the hygroscopicity and crystalline structure of stearates to better understand their performance as pharmaceutical excipients. researchgate.net

Food Science and Technology: In the food industry, stearates like calcium this compound and sucrose (B13894) this compound are employed as emulsifiers, anti-caking agents, and stabilizers. unipd.itusda.govcspinet.org They prevent powdered foods from clumping and improve the texture and stability of various products. pishrochem.comusda.gov Research in this domain includes the development of novel food-grade nanoparticles using stearates as stabilizers for the delivery of nutrients and bioactive compounds. unipd.it Another area of investigation is the potential of this compound esters, such as ethyl this compound, as alternatives to traditional fats in confectionery. researchgate.net

Nanotechnology: The unique properties of stearates make them valuable in the field of nanotechnology. Researchers are exploring the use of stearic acid-based nanoparticles for applications such as drug delivery and cosmetics. mdpi.com Iron stearates are being investigated as precursors for the controlled synthesis of iron oxide nanoparticles, which have applications in various technological fields. acs.org Furthermore, stearates are used to functionalize nanomaterials like carbon nanotubes to modify their surface properties for specific applications. researchgate.net

Biomedical Research: In the biomedical field, research continues to explore the biological effects of stearic acid and its derivatives. Studies have investigated its role in cellular processes, including its potential anti-cancer properties. uab.edu Research has also focused on the metabolism of stearic acid and its impact on cardiovascular health, confirming its neutral effect on LDL cholesterol. beefresearch.orgwikipedia.org Additionally, the enzymatic processes involving this compound, such as the activity of stearoyl-CoA desaturase in various tissues, are an active area of study. nih.gov

The following tables provide a snapshot of the diverse applications and research findings related to this compound compounds.

Table 1: Applications of Common this compound Compounds

| Compound | Industry | Primary Function(s) |

|---|---|---|

| Magnesium this compound | Pharmaceuticals, Food, Cosmetics | Lubricant, anti-caking agent, binder nih.govnih.govneu.edu.tr |

| Calcium this compound | Plastics, Food, Pharmaceuticals, Cosmetics | Stabilizer, lubricant, anti-caking agent, release agent lboro.ac.ukpishrochem.comusda.gov |

| Zinc this compound | Rubber, Plastics, Cosmetics | Activator, release agent, lubricant sakhainternational.comlehvoss.de |

| Sodium this compound | Soaps & Detergents, Pharmaceuticals | Cleansing agent, gelling agent, lubricant zhishangchem.comnih.gov |

| Aluminum this compound | Cosmetics, Paints, Coatings | Gelling agent, thickener, water repellent lehvoss.de |

| Sucrose this compound | Food, Cosmetics | Emulsifier, stabilizer unipd.it |

| Ethyl this compound | Food Industry | Alternative to traditional fats researchgate.net |

Table 2: Selected Research Findings on Stearates

| Research Area | Key Finding |

|---|---|

| Materials Science | Surface modification of fillers with stearates like calcium this compound can significantly improve the toughness of polymer composites. lboro.ac.uk |

| Pharmaceuticals | The specific surface area of metallic stearates is a key factor influencing their lubrication efficiency in tablet manufacturing. nih.gov |

| Food Science | Sucrose this compound can be used to stabilize lipid-based nanoparticles for the delivery of bioactive compounds like eicosapentaenoic acid (EPA). unipd.it |

| Nanotechnology | The molecular structure of iron this compound precursors influences the size and shape of the resulting iron oxide nanoparticles. acs.org |

| Biomedical | Dietary this compound has been shown in animal studies to delay tumor development and reduce tumor incidence. uab.edu |

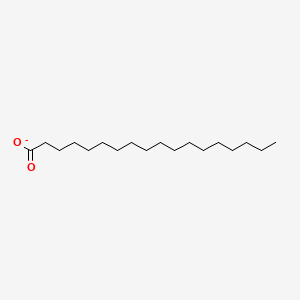

Structure

2D Structure

特性

CAS番号 |

646-29-7 |

|---|---|

分子式 |

C18H35O2- |

分子量 |

283.5 g/mol |

IUPAC名 |

octadecanoate |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |

InChIキー |

QIQXTHQIDYTFRH-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of Stearates

Chemical Synthesis of Stearate Esters and Salts

The creation of this compound esters and salts is predominantly achieved through well-established chemical reactions, namely esterification, saponification, and neutralization. Recent advancements have also introduced novel catalytic systems to enhance efficiency and sustainability.

Esterification Reactions for this compound Synthesis

Esterification is a primary method for producing this compound esters, which involves the reaction of stearic acid with an alcohol. The most common approach is the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. mdpi.com Traditional catalysts for this process include mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid. mdpi.com These reactions are often conducted under reflux conditions, sometimes using solvents like benzene (B151609) to facilitate the removal of water and drive the reaction to completion, with yields ranging from 58% to 75%. mdpi.com

More contemporary methods have explored the use of solid acid catalysts and metal oxides to circumvent issues associated with corrosive and environmentally challenging homogeneous catalysts. mdpi.comgoogle.com For instance, metal oxides such as magnesium oxide, stannous oxide, or ferric oxide have been effectively used as catalysts in the direct esterification of stearic acid with stearyl alcohol. google.com These catalysts offer advantages like higher selectivity, reduced equipment corrosion, and simpler separation from the product mixture. google.com Another innovative approach involves microwave-assisted synthesis, where concentrated sulfuric acid acts as the catalyst and carbon black serves as a microwave-absorbing agent, significantly shortening reaction times and improving conversion rates for the production of methyl this compound. google.com

Table 1: Comparison of Catalytic Systems in this compound Ester Synthesis

| Catalyst Type | Example Catalyst | Reactants | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-toluenesulfonic acid | Stearic Acid, Alcohol | Reflux, often with solvent (e.g., benzene) | Well-established, effective for various alcohols |

| Heterogeneous Metal Oxide | Magnesium Oxide, Stannous Oxide | Stearic Acid, Stearyl Alcohol | High temperature (150-240°C), Nitrogen atmosphere | Higher selectivity, non-corrosive, easy removal |

| Microwave-Assisted | Concentrated Sulfuric Acid with Carbon Black | Stearic Acid, Anhydrous Methanol | Microwave radiation | Reduced reaction time, improved conversion rate |

Saponification and Neutralization Routes to this compound Salts

This compound salts, commonly known as soaps, are synthesized through two primary routes: saponification and neutralization. Saponification is the hydrolysis of an ester under basic conditions. wikipedia.org In the context of stearates, this typically involves the reaction of triglycerides containing stearic acid (stearin) with a strong base, such as sodium hydroxide (B78521) (lye). wikipedia.orgzhishangchem.com This process cleaves the ester bonds, yielding glycerol (B35011) and the corresponding sodium this compound. wikipedia.org

Neutralization, on the other hand, is a direct acid-base reaction between stearic acid and a base. acs.orgchemistscorner.com For example, reacting stearic acid with sodium hydroxide results in the formation of sodium this compound and water. zhishangchem.combrainly.com This method is particularly useful for producing soaps from a single fatty acid, which allows for the creation of products with highly predictable physical properties. wikipedia.org The terms saponification and neutralization are sometimes used interchangeably when referring to the reaction of a free fatty acid with a base, as the end product (a salt) is the same. chemistscorner.com This process is fundamental to the production of various industrial soaps, including those of magnesium and other transition metals. wikipedia.org

The general chemical equation for the neutralization of stearic acid with sodium hydroxide is: C₁₈H₃₆O₂ + NaOH → C₁₈H₃₅NaO₂ + H₂O zhishangchem.com

Novel Catalytic Systems for this compound Synthesis

Research into novel catalytic systems for this compound synthesis aims to improve yield, selectivity, and environmental footprint. Heteropolyacids (HPAs) have emerged as highly efficient catalysts for the esterification of stearic acid. aip.org For example, phosphotungstic acid (PTA) has been shown to be a very effective catalyst, achieving high yields (>95%) of alkyl stearates in solvent-free, gram-scale reactions at 110°C. aip.org These catalysts can be recovered and reused for multiple cycles without significant loss of activity. aip.org

Palladium-based catalysts have been developed for the selective decarbonylation of stearic acid to produce 1-heptadecene, a valuable chemical intermediate. rsc.org These systems can operate at relatively mild temperatures and demonstrate high selectivity. rsc.org Another innovative approach utilizes nickel this compound itself as a template and metal source for the preparation of mesoporous Ni/Al₂O₃ catalysts. rsc.org This method allows for the creation of catalysts with a regular pore size distribution and a high surface area. rsc.org Furthermore, catalysts like Ru/ZSM-5 have been studied for the hydrodeoxygenation of methyl this compound, yielding a mixture of n-heptadecane and n-octadecane alkanes. acs.org

Table 2: Performance of Novel Catalysts in this compound Reactions

| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings |

|---|---|---|---|---|

| Phosphotungstic Acid (PTA) | Esterification | Stearic Acid, 1-propanol | Propyl this compound | >95% isolated yield at 110°C; reusable catalyst. aip.org |

| Palladium Complex on Carbon Nanofibers | Decarbonylation | Stearic Acid | 1-Heptadecene | High selectivity (90%) and conversion (71%) at 140°C. rsc.org |

| NiMoK/TS-1 | Decarboxylation | Methyl Palmitate | C₁₅ Olefin | Demonstrates selective conversion of fatty acid esters. acs.org |

| Ru/ZSM-5 | Hydrodeoxygenation | Methyl this compound | n-C₁₇ and n-C₁₈ alkanes | 64.3% selectivity for n-heptadecane. acs.org |

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods for this compound synthesis offer a green alternative to traditional chemical routes, operating under mild conditions with high specificity.

Lipase-Catalyzed Synthesis of this compound Esters

Lipases are enzymes that naturally catalyze the hydrolysis of esters, but in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. mdpi.com This makes them ideal biocatalysts for synthesizing this compound esters. Lipases from various microbial sources, including Candida rugosa, Aspergillus niger, and Geotrichum candidum, have been used to produce alkyl stearates from stearic acid and different alcohols. mdpi.com

The synthesis of sugar this compound esters, which are valuable non-ionic surfactants, has also been extensively studied using lipase (B570770) catalysis. nih.govresearchgate.net For instance, lipase immobilized on nanoparticles has been used to synthesize glucose this compound with high efficiency (87.2% esterification rate). nih.gov The reaction conditions, such as the molar ratio of substrates, temperature, and solvent, are critical for optimizing the yield. nih.govresearchgate.net Lipases like Candida antarctica lipase B (CALB) are frequently used for sugar ester synthesis in organic solvents. asianpubs.org The selectivity of lipases is a major advantage, allowing for targeted esterification at specific positions on a sugar molecule. uni-pannon.hu

Table 3: Lipase-Catalyzed Synthesis of this compound Esters

| Lipase Source | Substrates | Product | Yield/Conversion |

|---|---|---|---|

| Candida rugosa | Stearic Acid, Various Alcohols | Alkyl Stearates | Variable, subject to optimization |

| Immobilized Lipase on Fe₃O₄ Nanoparticles | Glucose, Stearic Acid | Glucose this compound | 87.2% esterification rate |

| Aspergillus terreus Lipase | Sorbitol, Stearic Acid | Sorbitol 1(6)-monothis compound | 94% conversion |

| Candida antarctica Lipase B (CALB) | D-xylose, Stearic Acid | Xylose this compound | 31% conversion after 72h |

Biosynthetic Pathways of this compound Derivatives

In biological systems, stearic acid (18:0) is typically synthesized from palmitic acid (16:0) through an elongation process. wikipedia.org This elongation occurs primarily in the endoplasmic reticulum and involves a series of reactions that are analogous to fatty acid synthesis, adding a two-carbon unit from acetyl-CoA. wikipedia.org

Nature also produces modified this compound derivatives through specific biosynthetic pathways. A notable example is 10-methyl stearic acid (tuberculostearic acid), a major lipid component in the tubercle bacillus. frontiersin.org It is hypothesized that this compound is synthesized from oleic acid (18:1Δ9). frontiersin.org The pathway involves a two-step process: first, a methylenation reaction where a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) is added to the double bond of oleic acid, forming the intermediate 10-methylene octadecanoic acid. This is followed by an NADPH-dependent reduction of the methylene group to a methyl group. frontiersin.org Other biosynthetic pathways in organisms can transform stearic acid into various compounds, including pheromones in insects through processes of desaturation and chain-shortening. nih.gov

Advanced Functionalization and Derivatization Strategies

Advanced strategies for modifying stearates focus on creating value-added molecules with tailored functionalities. These methodologies go beyond simple salt formation, delving into complex organic reactions that transform the this compound molecule into specialized surfactants, amphiphiles, and polymer building blocks.

Chemical Modification of the Alkyl Chain

While the C18 saturated backbone of this compound is generally stable, its properties can be altered through targeted chemical modifications. These changes can influence the molecule's melting point, solubility, and spatial arrangement, leading to materials with unique characteristics.

One significant area of research is the creation of branched-chain fatty acids from stearic acid precursors, often referred to as "isostearic acid". aocs.orguni-oldenburg.de These branched isomers exhibit lower melting points and different rheological properties compared to their linear counterparts. Zeolite-catalyzed isomerization of oleic acid (an unsaturated C18 precursor to stearic acid) followed by hydrogenation is a key method. uni-oldenburg.de This process yields a mixture of methyl-branched stearates. uni-oldenburg.de The distribution of the methyl branch can be controlled to some extent by the choice of zeolite catalyst and reaction conditions. uni-oldenburg.de For example, using certain acidic and hydrothermally stable mesoporous aluminosilicate (B74896) catalysts can achieve up to 80% isomerization of the starting material. uni-oldenburg.de

Another approach is the Lewis acid-induced hydro-alkylation, which allows for the direct addition of alkyl groups to an unsaturated precursor. aocs.org This method can produce well-defined alkyl-branched oleochemicals in good yields. uni-oldenburg.de For instance, the reaction of an unsaturated fatty acid with alkyl chloroformates in the presence of ethylaluminum sesquichloride can introduce specific alkyl branches onto the chain. aocs.org These modifications are crucial for applications requiring altered fluidity and steric properties, such as in lubricants and cosmetics. aocs.orguni-oldenburg.de

| Modification Method | Reactants/Catalysts | Primary Product | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Zeolite-Catalyzed Isomerization | Oleic acid, Zeolite catalysts (e.g., aluminosilicates), Hydrogen | Isomeric methylheptadecanoates (branched stearates) | Yields a complex mixture of mono-methyl-branched acids; branch position mainly on C8-C14. Significantly lowers melting point. | uni-oldenburg.de |

| Clay-Catalyzed Isomerization | Oleic acid, Montmorillonite clay | "Isostearic acid" and dimeric fatty acids | Produces more complex mixtures than zeolite catalysis, including cyclic derivatives. | aocs.org |

| Lewis Acid-Induced Hydro-alkylation | Unsaturated fatty compounds, Alkyl chloroformates, Ethylaluminum sesquichloride (Et3Al2Cl3) | Defined alkyl-branched fatty acids | Allows for controlled addition of specific alkyl groups (propyl, butyl, pentyl) with high selectivity. | aocs.org |

Synthesis of this compound-Based Amphiphiles and Surfactants

The amphiphilic nature of the this compound molecule, with its long hydrophobic tail and polar carboxylate head, makes it an ideal building block for surfactants. Advanced synthesis strategies aim to create non-ionic, cationic, and amphoteric surfactants with tailored properties for specific applications.

Non-ionic Surfactants: These are synthesized by attaching hydrophilic, uncharged head groups to the this compound tail. A common method is esterification with polyols like sorbitol or mannitol (B672). mdpi.comdiva-portal.org For example, mannitol this compound ester (MSE) can be synthesized through a direct esterification reaction between D-Mannitol and stearic acid, catalyzed by p-toluenesulfonic acid at elevated temperatures. mdpi.com Another important class involves propoxylation, where propylene (B89431) oxide is reacted with stearic acid to form Propoxylated Stearic Acid Surfactants (PSAS). aip.org The length of the hydrophilic poly(propylene oxide) chain can be controlled by the molar ratio of the reactants, which in turn influences the surfactant's properties, such as its Hydrophilic-Lipophilic Balance (HLB) value and emulsion stability. aip.org Research has shown that PSAS with an optimal degree of polymerization can meet the particle size standards required for applications like Enhanced Oil Recovery (EOR). aip.org

Cationic and Amphoteric Surfactants: Cationic surfactants are often derived from fatty amines. One pathway involves the amidation of stearic acid or its esters (like methyl this compound) with compounds such as diethanolamine, followed by further reactions. usu.ac.id For example, N, N-(2-Lauric-Ethyl) Stearamidium Chloride, a cationic surfactant, was synthesized by first creating a stearamide from methyl this compound and diethanolamine, followed by esterification with lauric acid and a final salting reaction with HCl gas. usu.ac.id Amphoteric surfactants, which contain both positive and negative charges, can be synthesized from stearic acid and hydroxyethylethylenediamine. The resulting intermediate is then reacted with chloroacetic acid in a process called amphotericization to yield the final product. google.com

The effectiveness of these surfactants is quantified by properties such as their critical micelle concentration (CMC)—the concentration at which micelles begin to form—and their ability to reduce surface tension.

| Surfactant Type | Synthesis Method | Key Reactants | Resulting Surfactant | CMC (mol/L) | Surface Tension (dyne/cm or mN/m) | Reference |

|---|---|---|---|---|---|---|

| Non-ionic | Propoxylation | Stearic acid, Propylene oxide | Propoxylated Stearic Acid Surfactant (PSAS 1:10) | - | - (HLB 7.57) | aip.org |

| Non-ionic | Esterification | D-Mannitol, Stearic acid | Mannitol this compound Ester (MSE) | - | - | mdpi.com |

| Cationic | Amidation, Esterification, Salting | Methyl this compound, Diethanolamine, Lauric acid, HCl | N, N-(2-Lauric-Ethyl) Stearamidium Chloride | 0.055 | 31.1 | usu.ac.id |

| Amphoteric | Amidation, Amphotericization | Stearic acid, Hydroxyethylethylenediamine, Chloroacetic acid | Stearic acid amide surfactant | - | 49.84 | google.com |

| Non-ionic | Enzymatic Condensation Polymerization & End-capping | Sorbitol, Adipic Acid, Stearic Acid | Poly(sorbitol adipate) this compound | ~0.003 wt% | ~35 | nih.gov |

Grafting and Polymerization of this compound Monomers

This compound moieties can be incorporated into polymers either by polymerizing this compound-containing monomers or by grafting this compound chains onto existing polymer backbones. This creates materials that combine the properties of the polymer with the hydrophobicity and lubricity of the long alkyl chain.

Polymerization of this compound Monomers: The most common this compound monomer is vinyl this compound. evitachem.comguidechem.com It can undergo free-radical polymerization to form poly(vinyl this compound), a polymer used in coatings, adhesives, and as a waterproofing agent due to its film-forming properties and hydrophobicity. evitachem.comguidechem.com The polymerization is typically initiated by heat or a chemical initiator, which opens the double bond of the vinyl group, allowing for chain propagation. evitachem.com The long this compound side chains can influence the polymer's properties, such as its crystallinity and flexibility, acting as an internal plasticizer. evitachem.com

Grafting Methodologies: Grafting introduces this compound side chains onto a pre-existing polymer backbone. This can be done using "grafting from" or "grafting to" approaches. nih.gov

"Grafting from" : An initiator site is created on the backbone, and monomers are polymerized from that site. mdpi.com

"Grafting to" : Pre-formed polymer chains are attached to a backbone. nih.gov

A significant area of research is the grafting of stearic acid onto natural polymers like starch and cellulose (B213188) to enhance their hydrophobicity and create new bio-based materials. mdpi.comresearchgate.net For example, highly hydrophobic hydroxyethyl (B10761427) starch (HES) conjugates can be synthesized by grafting stearic acid onto the HES backbone via a carbodiimide-mediated esterification reaction. mdpi.com The degree of grafting can be controlled by the reactant ratios, and this, in turn, affects the final properties of the polymer, such as its ability to self-assemble into nanoparticles in an aqueous environment. mdpi.com Similarly, sodium alginate has been grafted with stearic acid to create a polymer matrix for controlled drug release applications. researchgate.net

These polymeric materials have shown potential in various fields, from textiles to nanomedicine. For instance, polymers synthesized from stearic acid have been developed as fluorine-free, water-repellent coatings for cotton fabrics. tandfonline.com

| Method | Monomer/Grafting Moiety | Backbone (for grafting) | Synthesis Details | Resulting Polymer/Conjugate | Key Properties | Reference |

|---|---|---|---|---|---|---|

| Radical Polymerization | Vinyl this compound | N/A | Initiated by heat or radical initiators. | Poly(vinyl this compound) | Film-forming, hydrophobic, used in coatings and adhesives. | evitachem.comguidechem.com |

| Grafting (Esterification) | Stearic Acid (SA) | Hydroxyethyl Starch (HES) | Carbodiimide-mediated reaction (EDC∙HCl, DMAP catalysts) in DMF. | This compound-Hydroxyethyl Starch (St-HES) | Forms self-assembled nanoparticles; becomes semi-crystalline at high grafting ratios (e.g., 60.3%). | mdpi.com |

| Grafting | Stearic Acid | Sodium Alginate (NaAlg) | Reaction in the presence of diisopropylcarbodiimide (DIC) under solvent-free conditions. | Sodium alginate grafted stearic acid (NaAlg-g-St) | Used as a matrix for sustained drug release. | researchgate.net |

| Polymerization | Stearic Acid, Succinic Acid/Itaconic Acid | N/A | Polymerization in a vacuum environment at 160-200°C. | Stearic acid-based polyesters | Creates oil- and water-repellent polymers for textile applications. | tandfonline.com |

| Grafting (Esterification) | Stearoyl chloride | Cellulose | Reaction in 1-butyl-3-methylimidazolium chloride (ionic liquid). | Cellulose this compound | Can be electrospun to form uniform fiber coatings. | taltech.ee |

Analytical and Characterization Techniques in Stearate Research

Chromatographic Separations for Stearate Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For this compound analysis, several chromatographic methods are particularly powerful, each offering unique advantages for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like stearates. nih.govscioninstruments.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. scioninstruments.cominnovatechlabs.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a long, coiled column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification. scioninstruments.com

A common application of GC-MS in this compound analysis is the determination of fatty acid profiles in various matrices, such as oils and fats used in food and art materials. researchgate.netmdpi.com To make the fatty acids, including stearic acid, volatile enough for GC analysis, they are often converted into their more volatile methyl ester derivatives (fatty acid methyl esters, or FAMEs). researchgate.net This derivatization process is a critical step in the sample preparation. nih.govresearchgate.net

Research has demonstrated the utility of GC-MS in quantifying stearic acid in complex mixtures. For instance, in the analysis of drying oils used in historical paintings, the ratio of palmitic acid to stearic acid (P/S ratio) is a key indicator for identifying the type of oil used. researchgate.netmdpi.com GC-MS provides the data necessary to calculate this ratio accurately. researchgate.net The technique has been validated for the identification and quantification of several fatty acids, including stearic acid, myristic acid, palmitic acid, oleic acid, and linoleic acid. researchgate.net

Table 1: Key Aspects of GC-MS for this compound Analysis

| Aspect | Description |

| Principle | Separation of volatile compounds followed by mass-based detection. scioninstruments.cominnovatechlabs.com |

| Sample Preparation | Often requires derivatization to form volatile esters (e.g., FAMEs). nih.govresearchgate.net |

| Key Application | Quantification of stearic acid and other fatty acids in complex mixtures. researchgate.netmdpi.com |

| Example Finding | The palmitic/stearic acid (P/S) ratio, determined by GC-MS, is used to characterize drying oils in artworks. researchgate.netmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system. researchgate.netlcms.cz LC-MS is particularly well-suited for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly applicable to the study of this compound and other lipids. thermofisher.com Unlike GC-MS, LC-MS separates compounds in a liquid mobile phase, offering broader coverage of metabolites. thermofisher.comkoreascience.kr

In this compound metabolomics, LC-MS is used to identify and quantify this compound and its various derivatives in biological samples like plasma, tissues, and cells. researchgate.netlcms.czcreative-proteomics.com This provides insights into metabolic pathways and the roles of this compound in health and disease. researchgate.net The technique's high sensitivity and selectivity allow for the detection of even trace amounts of these compounds. researchgate.netkoreascience.kr

LC-MS-based approaches are frequently employed in food science for authentication purposes. For example, the lipid and metabolite profiles of meat products, including the presence of this compound, can be used to verify their origin and quality. researchgate.netkoreascience.kr The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is used for the targeted quantification of specific molecules. researchgate.net

Table 2: LC-MS in this compound Research

| Feature | Description |

| Analyte Coverage | Broad, including non-volatile and polar metabolites. thermofisher.com |

| Ionization Techniques | Electrospray ionization (ESI) is commonly used for polar and semipolar compounds. thermofisher.com |

| Primary Application | Metabolomic and lipidomic profiling in biological and food samples. researchgate.netlcms.czkoreascience.kr |

| Advantage | High sensitivity and the ability to analyze a wide range of compounds in a single run. koreascience.kr |

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govshimadzu.com A supercritical fluid exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to traditional liquid chromatography. nih.govteledynelabs.com

SFC is particularly effective for the analysis of complex lipid mixtures, including those containing stearates. nih.govresearchgate.net It can separate compounds based on their polarity and molecular weight, and the polarity of the mobile phase can be adjusted by adding a modifier, such as methanol. nih.gov This makes SFC a versatile tool for analyzing a wide range of compounds, from nonpolar lipids to more polar species. nih.govresearchgate.net

One of the key advantages of SFC is its ability to analyze fatty acids like stearic acid without the need for derivatization, which is often required for GC-MS. researchgate.net SFC has been successfully applied to the quantitative analysis of waxes in cosmetics, which often contain stearic acid and glyceryl this compound. leidenuniv.nl By coupling SFC with mass spectrometry, researchers can achieve high-resolution separation and detailed characterization of various this compound-containing mixtures. nih.gov

Table 3: Characteristics of SFC for this compound Analysis

| Characteristic | Detail |

| Mobile Phase | Typically supercritical carbon dioxide, often with a polar modifier. nih.govshimadzu.com |

| Separation Principle | A hybrid of gas and liquid chromatography, offering efficient separation. teledynelabs.com |

| Application | Analysis of lipid mixtures, waxes, and fatty acids. nih.govresearchgate.netleidenuniv.nl |

| Benefit | Can analyze underivatized fatty acids and provides fast analysis times. researchgate.net |

Spectroscopic Characterization of this compound Structures

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about its structure and composition. For stearates, spectroscopic techniques are vital for elucidating molecular structures and identifying functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the atomic-level structure of molecules. byjus.comwikipedia.org It is based on the magnetic properties of atomic nuclei, such as proton (¹H) and carbon-13 (¹³C). byjus.comlibretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their chemical environment. wikipedia.org

In the context of this compound research, NMR is used to determine the precise structure of this compound-containing molecules. mdpi.com ¹H NMR can provide information on the different types of protons present in the molecule, while ¹³C NMR reveals the carbon skeleton. libretexts.org The chemical shifts, signal integrals, and coupling patterns in an NMR spectrum can be used to piece together the molecular structure. acs.org

For example, NMR can be used to analyze the composition of fatty acid esters in complex mixtures like olive oil. acs.org While signal overlap can be a challenge in complex samples, advanced NMR techniques, including two-dimensional NMR, can help to resolve these issues and provide unambiguous structural assignments. mdpi.com The non-invasive nature of NMR makes it particularly valuable for studying samples without altering them. acs.org

Table 4: NMR Spectroscopy for this compound Analysis

| Aspect | Description |

| Principle | Exploits the magnetic properties of atomic nuclei to provide structural information. byjus.comwikipedia.org |

| Common Nuclei | ¹H (proton) and ¹³C (carbon-13) are most frequently used for organic molecules. libretexts.org |

| Information Provided | Detailed molecular structure, including connectivity and chemical environment of atoms. byjus.comwikipedia.orgmdpi.com |

| Advantage | Non-destructive and provides a wealth of structural data. acs.org |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov Both techniques probe the vibrational modes of molecules, which are specific to the types of chemical bonds and their arrangement. nih.govmdpi.com

For stearates, IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the carboxylate group, which typically appears as a strong absorption band. researchgate.netspectroscopyonline.com The presence and position of this band can confirm the presence of a this compound salt. The long alkyl chain of this compound also gives rise to prominent C-H stretching and bending vibrations. researchgate.netspectroscopyonline.com

Raman spectroscopy offers complementary information. While the carbonyl group has a weak Raman signal, the C-C and C-H vibrations of the long hydrocarbon chain are strong. nih.gov This makes Raman spectroscopy sensitive to the conformation and packing of the alkyl chains in solid-state stearates. mdpi.com For instance, Raman has been used to detect magnesium this compound in pharmaceutical blends, with a detection limit of about 0.1% (w/w) based on the symmetric stretch of the methylene (B1212753) group. pharmtech.com

Table 5: Vibrational Spectroscopy of Stearates

| Technique | Key Information Provided | Example Application |

| Infrared (IR) Spectroscopy | Identification of functional groups, especially the strong carbonyl (C=O) stretch of the carboxylate. researchgate.netspectroscopyonline.com | Confirming the presence of this compound in synthesized materials. researchgate.net |

| Raman Spectroscopy | Information on the hydrocarbon chain conformation and crystal lattice vibrations. nih.govmdpi.com | Detecting and mapping the distribution of magnesium this compound in pharmaceutical tablets. pharmtech.com |

Mass Spectrometry (MS) Fragmentation Patterns of Stearates

Mass spectrometry is a powerful tool for the structural elucidation of stearates by analyzing their fragmentation patterns upon ionization. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis of fatty acid methyl esters (FAMEs), including methyl this compound.

In the electron ionization (EI) mass spectrum of methyl this compound, the molecular ion peak (M+) is observed, although its intensity can vary. usu.ac.idresearchgate.net A characteristic fragmentation pattern for FAMEs involves a series of ions separated by 14 atomic mass units (amu), corresponding to the loss of successive methylene (-CH2-) groups. researchgate.net For methyl this compound (C19H38O2), a molecular ion peak may be seen at m/e = 298. usu.ac.id Key fragment ions include a prominent peak at m/z 74, which represents the McLafferty rearrangement product, and other significant fragments at m/z 87, 143, and 269, corresponding to [CH3OOC(CH2)n]+ ions. researchgate.netnaturalspublishing.com For instance, analysis of petai seeds using GC-MS identified stearic acid methyl ester with a molecular ion at m/e= 298 and fragmentation releasing a molecule with m/e= 43 (C3H7). usu.ac.id

Tandem mass spectrometry (MS/MS) techniques, such as those used in GC-MS/MS, offer enhanced selectivity and sensitivity for differentiating fatty acids from their corresponding methyl esters through the chromatographic isotope effect and specific mass shifts. chromatographyonline.com

Below is an interactive table summarizing common fragment ions observed in the mass spectrum of methyl this compound.

| Fragment Ion (m/z) | Proposed Structure/Origin | Reference |

| 298 | Molecular Ion [M]+ | usu.ac.id |

| 269 | [M - OCH3]+ | |

| 143 | [CH3OOC(CH2)7]+ | researchgate.net |

| 87 | [CH3OOC(CH2)3]+ | researchgate.net |

| 74 | McLafferty Rearrangement Product | researchgate.netnaturalspublishing.com |

| 43 | C3H7+ | usu.ac.id |

Thermal Analysis of this compound-Containing Systems

Thermal analysis techniques are indispensable for characterizing the phase transitions and decomposition profiles of stearates. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical data on the thermal properties of these compounds.

Differential scanning calorimetry (DSC) is extensively used to study the phase transitions of stearates, such as melting points, crystallization temperatures, and solid-state transitions. The thermal behavior of stearates is often complex, exhibiting multiple transitions that can be influenced by factors like thermal history and the nature of the cation in metallic stearates. osti.govcdnsciencepub.comdoi.org

For instance, lithium this compound exhibits multiple phase transitions, including a crystalline transition from orthorhombic to hexagonal packing between 102°C and 104°C, a transition to a rotational or crystalline state around 193°C to 194°C, and a final melting transition between 225°C and 228°C. osti.gov The atmosphere under which the analysis is conducted can significantly affect the DSC profile; under an inert atmosphere, these transitions are endothermic, but in the presence of air or oxygen, the higher temperature transitions can become exothermic. osti.gov

Binary blends of metal stearates, such as calcium this compound and zinc this compound, show melting endotherms at temperatures lower than the individual components, indicating the formation of solid solutions. up.ac.za For example, neat calcium this compound and zinc this compound have peak melting temperatures of 128.3°C and 124.5°C, respectively, while their blends exhibit shifted and broader endotherms at lower temperatures. up.ac.za

The table below presents DSC data for various stearates.

| This compound | Transition | Peak Temperature (°C) | Atmosphere | Reference |

| Lithium this compound | Crystal-crystal | 102-104 | Helium | osti.gov |

| Lithium this compound | Crystal-rotational | 193-194 | Helium | osti.gov |

| Lithium this compound | Melting | 225-228 | Helium | osti.gov |

| Calcium this compound (neat) | Melting | 128.3 | - | up.ac.za |

| Zinc this compound (neat) | Melting | 124.5 | - | up.ac.za |

| Magnesium this compound | Water Release/Melting | 77-116 | Nitrogen | netzsch.com |

| Stearic Acid | Melting | 63-69 | - | researchgate.net |

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition pathways.

For pure stearic acid, TGA curves show a major weight loss occurring between approximately 190°C and 280°C, with thermal degradation initiating around 185°C. researchgate.netrepec.org The decomposition of stearic acid can produce small gaseous products like H2O, CO2, and various hydrocarbons. repec.org

Metal stearates exhibit decomposition profiles that depend on the metal cation. Lithium this compound begins to degrade around 200°C under an inert atmosphere, with accelerated degradation above 400°C, continuing until about 530°C. osti.gov The decomposition pathway is reported to involve the formation of lithium oxalate, which then decomposes to lithium carbonate at higher temperatures. osti.gov

Magnesium this compound shows an initial mass loss between room temperature and 125°C due to the release of surface and hydrate (B1144303) water, followed by decomposition starting around 350°C. netzsch.comnetzsch.com The thermal stability of different metal stearates can vary, with one study indicating the order of stability as calcium > zinc > magnesium this compound. up.ac.za For example, silver this compound-coated nanoparticles show a mass decrease starting at 230°C, attributed to the decomposition of silver this compound into silver. u-fukui.ac.jp

The following table summarizes TGA findings for various stearates.

| Compound | Onset of Decomposition (°C) | Atmosphere | Key Observations | Reference |

| Stearic Acid | ~185 | - | Major weight loss from 190-280°C. | researchgate.net |

| Lithium this compound | ~200 | Inert | Accelerated degradation above 400°C. | osti.gov |

| Magnesium this compound | ~350 | Nitrogen | Preceded by water loss up to 125°C. | netzsch.com |

| Silver this compound | ~230 | Nitrogen | Decomposition to metallic silver. | u-fukui.ac.jp |

| Cobalt this compound in LDPE | - | Nitrogen & Air | Influences the degradation kinetics of the polymer. | expresspolymlett.com |

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the crystalline structure, surface morphology, and interactions of stearates at micro and nano scales.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine the morphology of this compound particles and their dispersion in matrices. SEM images reveal the particle shape and size distribution of different metal stearates. For instance, magnesium this compound and calcium this compound often exhibit an irregular, flake-like morphology, while sodium this compound can appear as non-spherical, granular structures. researchgate.net In other systems, sodium this compound has been observed to form crystalline fibers or lamellar ribbons in water-rich environments and platelets in propylene (B89431) glycol-rich mixtures. acs.org

TEM is particularly useful for visualizing the nanoscale structure. Studies on stearic acid nanoparticles have used TEM to confirm their spherical morphology. nih.gov In nanocomposites, TEM can reveal the exfoliation and dispersion of this compound-modified layered double hydroxides within a polymer matrix, showing individual nanolayers separated within the polymer. mdpi.com For example, carboxymethyl cellulose (B213188) this compound, when nanoemulsified, transforms from irregular honeycomb structures to discrete, spherical nanoparticles as observed by TEM. techscience.com

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and molecular organization of this compound films and monolayers. AFM has been instrumental in characterizing Langmuir-Blodgett (LB) films of stearic acid and its salts. mdpi.comaps.orgresearchgate.net

AFM studies on LB films of metal stearates like cadmium this compound and cobalt this compound show distinct morphological differences. Cadmium this compound films tend to have numerous "pinhole" defects, whereas cobalt this compound films are smoother and more uniform, suggesting a more "liquid-like" behavior during film formation. aps.orgresearchgate.net

The self-assembly of stearic acid on surfaces like mica can also be monitored in situ using liquid cell AFM. These studies show that stearic acid can form irregular monolayer islands. imperial.ac.ukcore.ac.uk The morphology of stearic acid LB films can be influenced by deposition parameters, such as the orientation of the substrate relative to the compression direction during film transfer, leading to different grain structures and surface roughness. researchgate.netresearchgate.net AFM can also be used to observe the photodecomposition of stearic acid films on photocatalytic surfaces like TiO2, revealing that the degradation process is inhomogeneous at the submicrometer level. acs.org

The table below provides a summary of AFM findings on this compound systems.

| This compound System | Substrate | Key Morphological Findings | Reference |

| Stearic Acid LB Film | Silicon | Formation of islands; roughness depends on the number of layers. | mdpi.com |

| Cadmium this compound LB Film | Silicon | Presence of numerous "pinhole" defects. | aps.orgresearchgate.net |

| Cobalt this compound LB Film | Silicon | Smooth, uniform films with few in-plane defects. | aps.orgresearchgate.net |

| Stearic Acid | Mica | Forms irregular islands of tilted single monolayers. | imperial.ac.ukcore.ac.uk |

| Stearic Acid LB Film | HPL | Granular texture dependent on substrate orientation during deposition. | researchgate.netresearchgate.net |

| Poly(vinyl this compound) Monolayer | Mica | Heterogeneous films with solid-like and liquid-like domains. | acs.org |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Stearates

X-ray diffraction (XRD) is a primary and powerful technique for elucidating the crystalline structure of this compound compounds. This analytical method provides detailed information on the atomic and molecular arrangement within the crystal lattice, including unit cell parameters, polymorphism, and the degree of crystallinity. The diffraction pattern, a unique fingerprint for each crystalline solid, is generated by the constructive interference of X-rays scattered by electrons in the atoms of the material.

The long-chain nature of stearates gives rise to characteristic lamellar structures, which are readily studied using XRD. The resulting diffraction patterns typically show a series of sharp peaks at low angles (small-angle X-ray scattering, or SAXS) corresponding to the long-range order of the layers (the "long spacing"), and a set of peaks at wider angles (wide-angle X-ray scattering, or WAXS) that relate to the short-range order of the packing of the hydrocarbon chains.

Research findings have demonstrated the utility of XRD in distinguishing between different polymorphic forms of stearates. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of this compound chemistry as different polymorphs can exhibit distinct physical properties. For instance, stearic acid itself can exist in several polymorphic forms (e.g., B, C, E, and F), each with a unique spatial orientation of C-H bonds relative to the molecular axis. researchgate.net XRD analysis has been crucial in identifying these forms; for example, studies have shown that stearic acid crystals grown from a hexane (B92381) solution adopt the Bm form, which has a monoclinic crystal system. mdpi.com

Metal stearates also exhibit complex crystalline behavior, including polymorphism and the formation of hydrates, which can be effectively characterized by XRD. For example, the crystalline structure of calcium this compound is known to change upon the loss of its water of crystallization, a transformation that is clearly observable in its temperature-dependent XRD patterns. baerlocher.com Similarly, XRD studies on binary mixtures of metal stearates, such as zinc this compound with magnesium or calcium this compound, have revealed the formation of co-crystallized solid solutions rather than simple eutectic mixtures. up.ac.za

The influence of processing conditions and composition on the crystalline structure of stearates is another area where XRD provides significant insights. In the study of sodium this compound, XRD has been used to identify two distinct lamellar crystalline structures, α-NaSt and β-NaSt, in ternary dispersions with water and propylene glycol. acs.org The transformation between these two forms upon aging was monitored by observing changes in the XRD patterns, which indicated that α-NaSt has a larger bilayer thickness and a more ordered packing of its hydrocarbon chains. acs.orgresearchgate.net

Furthermore, XRD is instrumental in determining the unit cell parameters of this compound crystals. For cholesteryl this compound, powder XRD has been used to determine its monoclinic unit cell, which is nearly identical to that of cholesteryl myristate, differing primarily in the length of the c-axis. tandfonline.com In another study, the crystal structure of the C form of stearic acid was determined from powder diffraction patterns to be monoclinic with the space group P2₁/a. rsc.org The precise determination of these parameters is essential for a complete understanding of the material's structure-property relationships.

Detailed crystallographic data obtained from XRD studies are often presented in tabular format to summarize the key structural features of different this compound compounds.

Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Stearic Acid (C form) | Monoclinic | P2₁/a | 9.36 | 4.95 | 50.7 | 128.25 | rsc.org |

| Stearic Acid (B form) | Monoclinic | - | - | - | - | - | mdpi.com |

| Cholesteryl this compound | Monoclinic | - | - | - | - | - | tandfonline.com |

| Methyl this compound | Monoclinic | C2 | 5.60 | 7.39 | 47.96 | 91.15 | acs.org |

| Methyl this compound | Orthorhombic | Pnab | - | - | - | - | acs.org |

| Sodium this compound | Monoclinic | - | - | - | - | - | aip.org |

| Gadolinium this compound | Y-type film | - | - | - | d=51.3±0.5 | - | researchgate.net |

| Magnesium this compound Trihydrate | - | - | - | - | - | - | iucr.org |

| Calcium this compound | - | - | - | - | d=4.8 nm | - | core.ac.uk |

Note: A hyphen (-) indicates that the specific data point was not provided in the referenced source.

The bilayer distance (d) is provided for lamellar structures where full unit cell parameters were not detailed.

Mechanistic Roles of Stearates in Biological Systems Excluding Human Clinical Data

Biosynthesis and Metabolism of Stearates

The production and modification of stearate are tightly controlled processes involving a series of enzymatic reactions located in different cellular compartments.

The de novo synthesis of fatty acids primarily produces palmitate (a 16-carbon saturated fatty acid), which serves as the main precursor for this compound. nih.gov This process is carried out by the fatty acid synthase (FAS) complex. In animals and some fungi, a Type I FAS (FASI), a large multifunctional dimeric protein, performs all the necessary enzymatic steps in the cytosol. wikipedia.org In contrast, plants and bacteria utilize a Type II FAS (FASII) system, which consists of several individual, soluble enzymes located in the plastids (in plants) or cytoplasm. wikipedia.orgaocs.org

The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). ontosight.ailibretexts.orgmdpi.com The fatty acid chain is then assembled through a repeating four-step cycle of condensation, reduction, dehydration, and another reduction, with malonyl-CoA serving as the two-carbon donor in each cycle. mdpi.comdiva-portal.org The growing acyl chain is tethered to an acyl carrier protein (ACP). libretexts.org In plants, the final condensation step, which elongates a 16-carbon chain to an 18-carbon chain to produce this compound, is primarily catalyzed by the KAS II (β-ketoacyl-ACP synthase II) enzyme. aocs.org The end product of the FAS pathway is typically palmitate, which is then elongated to this compound. nih.govwikipedia.org

Once synthesized, this compound can be further metabolized through elongation and desaturation.

Elongation: The elongation of palmitate (16:0) to this compound (18:0) occurs mainly in the endoplasmic reticulum (ER). wikipedia.org This process involves a set of membrane-bound enzymes and is mechanistically similar to the FAS cycle, using malonyl-CoA as the two-carbon donor. diva-portal.orgnih.gov The four main reactions are condensation, reduction, dehydration, and reduction, performed by individual proteins that may be physically associated. nih.gov A family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs) catalyzes the rate-limiting condensation step. diva-portal.org Specifically, ELOVL6 is responsible for elongating palmitate to this compound. diva-portal.org

Desaturation: this compound is a primary substrate for stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. nih.govgsartor.org Located in the ER membrane, SCD introduces the first double bond into saturated fatty acyl-CoAs. gsartor.org It catalyzes the conversion of this compound (18:0) to oleate (B1233923) (18:1), which is a major monounsaturated fatty acid found in phospholipids (B1166683), triglycerides, and cholesterol esters. gsartor.orgfrontiersin.org This conversion is a rate-limiting step in the synthesis of monounsaturated fatty acids and is crucial for maintaining the proper ratio of saturated to monounsaturated fatty acids within the cell. gsartor.org In plants, a soluble stearoyl-ACP Δ9-desaturase is found in the plastid stroma, which also converts this compound to oleate. aocs.org

The biosynthesis of this compound is meticulously regulated to meet cellular needs and maintain lipid homeostasis.

Acetyl-CoA Carboxylase (ACC): As the enzyme catalyzing the first committed step in fatty acid synthesis, ACC is a primary point of regulation. ontosight.aiaocs.orgmdpi.com In many organisms, ACC is subject to allosteric regulation. It is activated by citrate, which signals an abundance of acetyl-CoA and energy, and is feedback-inhibited by palmitoyl-CoA, the end-product of the FAS pathway. wikipedia.org

Transcriptional Control: The expression of genes encoding lipogenic enzymes, including those for this compound synthesis and metabolism, is tightly controlled. Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are key transcription factors that activate the expression of genes involved in fatty acid synthesis, including ACC and FAS, as well as the elongase ELOVL6. diva-portal.org

| Enzyme | Function in this compound Metabolism | Location |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. ontosight.aimdpi.com | Cytosol/Plastid |

| Fatty Acid Synthase (FAS) | Synthesizes palmitate (precursor to this compound) from acetyl-CoA and malonyl-CoA. ontosight.aimdpi.com | Cytosol/Plastid |

| ELOVL6 | Elongates palmitate (16:0) to this compound (18:0). diva-portal.org | Endoplasmic Reticulum (ER) |

| Stearoyl-CoA Desaturase (SCD) | Converts this compound (18:0) to oleate (18:1). nih.govgsartor.org | Endoplasmic Reticulum (ER) |

Cellular and Subcellular Functions of Stearates

As a key saturated fatty acid, this compound and its derivatives are integral to the structure and function of cellular membranes and organelles.

The biophysical properties of this compound significantly influence the characteristics of the lipid bilayers that form cellular membranes. frontiersin.orgarxiv.org

Membrane Fluidity: As a saturated fatty acid, the straight, flexible chain of this compound allows for tight packing with other lipid molecules through strong van der Waals interactions. arxiv.orgharvard.edu This dense packing increases the rigidity and order of the membrane, thereby decreasing its fluidity. frontiersin.orgharvard.edu This is in stark contrast to unsaturated fatty acids, like oleate, which contain cis double bonds that create kinks in their acyl chains. harvard.edu These kinks disrupt tight packing, increasing the space between lipids and enhancing membrane fluidity. arxiv.orgharvard.edu

Bilayer Thickness: The length of the acyl chains in membrane lipids affects the thickness of the bilayer. Lipids with longer chains, such as this compound, contribute to a thicker membrane compared to those with shorter chains. arxiv.org

Protein Function Regulation: Changes in membrane fluidity and structure, influenced by the ratio of saturated (like this compound) to unsaturated fatty acids, can modulate the activity of membrane-embedded proteins. mdpi.com For example, oleate, but not this compound, was found to regulate the activity of certain G protein-coupled receptors, demonstrating that the specific fatty acid composition of the membrane can have profound effects on cellular signaling. mdpi.com

Lipid droplets (LDs) are dynamic organelles responsible for storing neutral lipids, primarily triglycerides (TAGs) and steryl esters (SEs). nih.govcreative-proteomics.com this compound plays a central role in their biogenesis and function.

This compound-Mediated Protein-Lipid Interactions

This compound, an 18-carbon saturated fatty acid, engages in crucial interactions with proteins, influencing their function, localization, and signaling activities. These interactions are often mediated through post-translational modifications, where this compound is covalently attached to protein residues, a process known as stearoylation. This modification can alter the protein's hydrophobicity, leading to changes in its association with cellular membranes and its participation in signaling complexes.

One significant example of this compound-mediated interaction involves the Guanine nucleotide-binding protein G(i) alpha subunits (GNAI) . Research has shown that this compound (C18:0) can be attached to GNAI proteins. researchgate.netnih.govnih.gov Specifically, this compound and oleate (C18:1), which can be formed from the desaturation of this compound, compete with the more common palmitate (C16:0) to S-acylate a cysteine residue (Cys3) on GNAI proteins. researchgate.netnih.govnih.gov This differential acylation has functional consequences. When GNAI proteins are oleoylated, a process that can be driven by an increase in cellular this compound levels, they tend to move out of detergent-resistant membrane fractions. researchgate.netnih.gov This shift in localization can blunt growth factor signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR), by reducing the recruitment of adaptor proteins and subsequent activation of downstream effectors like AKT. researchgate.netnih.gov

Another well-documented instance is the interaction between this compound and the Transferrin Receptor 1 (TFR1 or TFRC) . TFR1 acts as a lipid sensor that regulates mitochondrial dynamics. uniprot.orguniprot.orgnih.gov When cellular levels of this compound are high, TFR1 undergoes stearoylation. uniprot.orguniprot.orgnih.gov This modification inhibits the TFR1-mediated activation of the JNK signaling pathway. uniprot.orguniprot.orgnih.gov The inhibition of this pathway leads to reduced ubiquitination and degradation of mitofusin 2 (MFN2), a key protein in mitochondrial fusion. uniprot.orguniprot.orgnih.gov Consequently, high levels of this compound promote mitochondrial fusion and can enhance mitochondrial function. nih.gov This signaling cascade demonstrates a direct link between the metabolic state of the cell, specifically this compound availability, and the regulation of organelle dynamics. nih.govnih.gov

Table 1: Examples of this compound-Protein Interactions and their Functional Outcomes

| Protein | Interaction Type | Functional Consequence |

| GNAI Proteins | S-acylation (stearoylation/oleoylation) on Cys3. researchgate.netnih.govnih.gov | Shifts protein out of detergent-resistant membranes, reducing EGFR signaling and AKT activation. researchgate.netnih.gov |

| Transferrin Receptor 1 (TFR1) | Stearoylation. uniprot.orguniprot.orgnih.gov | Inhibits JNK pathway activation, leading to increased mitochondrial fusion. uniprot.orguniprot.orgnih.gov |

Stearates in Microbial and Plant Physiology

Numerous microorganisms, particularly oleaginous yeasts and bacteria, are capable of synthesizing and accumulating significant quantities of lipids, with this compound being a notable component. This accumulation typically occurs under nutrient-limiting conditions, such as nitrogen deprivation, when there is an excess of a carbon source. ocl-journal.org

In oleaginous yeasts like Yarrowia lipolytica, Cryptococcus curvatus, and species of Rhodotorula and Trichosporon, lipids can accumulate to over 70% of their cell dry weight. ocl-journal.orgmdpi.com The fatty acid profile of these lipids often includes palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2). ocl-journal.orgmdpi.com For instance, in some native oleaginous yeasts from Chile, stearic acid constituted 5.83% of the saturated fatty acids. nih.gov Genetic engineering strategies have been employed to increase the this compound content in these yeasts. For example, partially blocking the Δ-9 desaturase enzyme, which converts this compound to oleate, has been shown to increase the proportion of this compound. mdpi.com In one engineered strain of Y. lipolytica, the amount of saturated fatty acids, including stearic acid, was increased approximately 3.5-fold compared to the control strain. frontiersin.org

The bacterium Rhodococcus opacus is another microorganism known for its ability to accumulate high levels of triacylglycerols (TAGs), which can reach up to 87% of its cell dry weight when grown on certain carbon sources. mdpi.com The fatty acid composition of these lipids is rich in both palmitic and stearic acids. mdpi.comhnu.edu.cn Studies have shown that when R. opacus is cultivated on various substrates, including industrial wastewater and pyrolysis light oil, stearic acid is a major component of the accumulated lipids. mdpi.comhnu.edu.cn For example, biodiesel produced from R. opacus grown on raw dairy wastewater contained methyl this compound at a concentration of 35.48%. mdpi.com

Table 2: this compound Content in Selected Oleaginous Microorganisms

| Microorganism | Substrate/Condition | This compound (C18:0) Content (% of total fatty acids) |

| Rhodococcus opacus | Raw dairy wastewater | 35.48% (as methyl this compound) mdpi.com |

| Rhodococcus opacus | Pyrolysis light oil | Predominant fatty acid hnu.edu.cn |

| Rhodococcus opacus B4 | Hexadecane | Detected as a key fatty acid nih.gov |

| Oleaginous Yeast (Cryptococcus curvatus) | Oxygen-limiting conditions | High this compound content oup.com |

| Native Chilean Yeast (RHO strain) | Vinasse residues | 5.83% nih.gov |

| Yarrowia lipolytica (engineered) | Synthetic media | Significantly increased frontiersin.org |

In plants, this compound is a key intermediate in fatty acid synthesis and plays a role in structuring membrane lipids, which is critical for responding to environmental stresses such as extreme temperatures and high salinity. The composition of fatty acids in plant cell membranes, including the ratio of saturated to unsaturated fatty acids, directly influences membrane fluidity and stability.

Under heat stress, plants often remodel their membrane lipids. An increase in saturated fatty acids like palmitic acid and stearic acid can help to decrease membrane fluidity, thereby counteracting the fluidizing effect of high temperatures and maintaining membrane integrity. frontiersin.orgresearchgate.net For example, in tall fescue, palmitic acid and stearic acid are major components of membrane lipids, and their levels can be altered in response to heat. frontiersin.org In cucumber leaves under salt stress, the accumulation of stearic acid, along with linoleic and linolenic acids, was significantly inhibited by the application of spermidine, a plant growth regulator known to enhance stress tolerance. mdpi.com

Conversely, in response to salt stress, some plants show an increase in stearic acid levels. In the halophyte Cichorium spinosum, an increase in salt levels led to a higher concentration of both palmitate and this compound. mdpi.com In milk thistle grown under saline conditions, stearic acid content increased to 20.24%. mdpi.com However, the response can be species-specific. For instance, in wheat subjected to drought stress, the levels of palmitic and oleic acid increased, while linoleic and linolenic acid decreased. nih.gov In Arabidopsis thaliana, salt stress induces complex changes in gene expression related to lipid metabolism, and mutants with altered lipid composition can show increased sensitivity to salinity. nih.govfrontiersin.org

Table 3: Changes in this compound and Related Fatty Acid Content in Plants Under Abiotic Stress

| Plant Species | Stress Condition | Observed Change in Fatty Acid Composition |

| Tall Fescue | Heat Stress | Palmitic and stearic acid are major membrane components, with levels changing to modulate fluidity. frontiersin.org |

| Milk Thistle | Salinity (120 mM NaCl) | Stearic acid increased to 20.24%. mdpi.com |

| Wheat | Drought Stress | Palmitic and oleic acid increased; linoleic and linolenic acid decreased. nih.gov |

| Cichorium spinosum | High Salinity | Increased concentration of palmitate and this compound. mdpi.com |

| Cucumber | Salt Stress | Spermidine treatment inhibited the accumulation of stearic, linoleic, and linolenic acids. mdpi.com |

While stearic acid itself can act as a signaling molecule through protein acylation, it is also a precursor for other important lipids involved in signaling. The most prominent signaling molecules derived from the C18 fatty acid metabolic pathway in plants are the jasmonates.

Jasmonic acid (JA) and its derivatives are synthesized from α-linolenic acid (C18:3), an unsaturated C18 fatty acid, via the octadecanoid pathway. nih.govwikipedia.orgwikipedia.org This pathway is initiated by the oxygenation of linolenic acid by lipoxygenase enzymes, leading to a series of reactions that ultimately produce JA. nih.govwikipedia.orgoup.com Jasmonates are critical plant hormones that regulate a wide array of processes, including responses to biotic stresses like herbivory and pathogen attack, as well as abiotic stresses and developmental processes such as flower development and senescence. nih.govwikipedia.org The synthesis of JA from a C18 fatty acid highlights the central role of this carbon chain length in generating potent signaling molecules.

In other biological systems, stearic acid can influence signaling cascades through its conversion to other fatty acids or its direct interaction with signaling proteins. As mentioned previously, the stearoylation of TFR1 directly impacts the JNK signaling pathway. uniprot.orgnih.gov Furthermore, stearic acid can influence inflammatory responses through pathways involving Toll-like receptor 4 (TLR4). mdpi.com Although many signaling lipids are derived from unsaturated fatty acids, the cellular pool of saturated fatty acids like this compound provides the foundational building blocks and can directly modulate key signaling events. wikipedia.orgbritannica.com For example, palmitic acid esters of hydroxy-stearic acids (PAHSAs) are recognized as bioactive lipid signaling molecules that can activate G-protein coupled receptors. wikipedia.org

Table 4: Signaling Pathways Influenced by this compound and its Derivatives

| Signaling Molecule/Pathway | Precursor/Modulator | Biological System | Role/Function |

| Jasmonic Acid (JA) | α-Linolenic Acid (C18:3) nih.govwikipedia.orgwikipedia.org | Plants | Regulates defense against pests and pathogens, and various developmental processes. nih.govwikipedia.org |

| JNK Signaling Pathway | This compound (via TFR1 stearoylation) uniprot.orgnih.gov | Animals | Regulates mitochondrial fusion and function. nih.gov |

| TLR4 Signaling Pathway | Stearic Acid mdpi.com | Monocytic cells | Can potentiate pro-inflammatory responses. mdpi.com |

| G-protein Coupled Receptors | Palmitic acid esters of hydroxy-stearic acids (PAHSAs) wikipedia.org | Adipose tissue | Improve glucose tolerance and reduce inflammation. wikipedia.org |

Advanced Materials Science and Engineering Applications of Stearates

Stearates in Polymer Science and Technology

Stearates play a crucial role in modifying the processing and performance characteristics of polymers. Their incorporation can influence melt behavior, filler dispersion, and long-term stability against degradation.

Stearates as Internal and External Lubricants in Polymer Processing (Mechanisms of Friction Reduction)

Stearates, particularly metal stearates like calcium stearate and zinc this compound, are widely used as lubricants in polymer processing, such as extrusion and injection molding. sakhainternational.comchempoint.com They function by reducing friction, which can be categorized into internal and external lubrication.

Internal Lubricants: These lubricants have good compatibility with the polymer matrix. labinsights.nl They reduce the intermolecular friction between polymer chains, thereby decreasing the melt viscosity and improving the flow characteristics of the polymer during processing. labinsights.nlrewachem.comaxelplast.com This reduction in internal friction facilitates easier flow and can help prevent defects like melt fracture. rewachem.comaxelplast.com N-Butyl this compound is an example of an internal lubricant used in PVC processing. rewachem.com

External Lubricants: These stearates have limited compatibility with the polymer and tend to migrate to the interface between the polymer melt and the metal surfaces of the processing equipment (e.g., extruder barrel, mold). labinsights.nlaxelplast.comakdenizchemson.com Here, they form a thin lubricating layer that reduces adhesion and friction, facilitating smooth processing and easy mold release. labinsights.nlrewachem.comakdenizchemson.com Stearic acid and its metal salts are commonly used as external lubricants. labinsights.nl

The mechanism of friction reduction involves the this compound molecules aligning at interfaces, either between polymer chains (internal) or between the polymer and metal surfaces (external), creating a low-shear layer that allows for easier movement. labinsights.nlaxelplast.comakdenizchemson.com Studies on calcium carbonate-filled polyethylene (B3416737) have shown that metal this compound mixtures can lower melt viscosities, suggesting improved particle dispersion contributes to this effect. researchgate.netup.ac.za Zinc this compound, in particular, has been noted for its effectiveness as a lubricant in various polymer applications. up.ac.za

Stearates as Processing Aids and Dispersants in Polymer Composites (Interface Modification)

In polymer composites, stearates act as processing aids and dispersants, primarily by modifying the interface between the polymer matrix and fillers or reinforcements. researchgate.netphantomplastics.comresearchgate.net Inorganic fillers like calcium carbonate often have high surface energy, leading to agglomeration and poor dispersion within the hydrophobic polymer matrix. researchgate.net

Stearic acid and its salts can adsorb onto the surface of these fillers, reducing their surface energy and making them more compatible with the polymer. researchgate.netmdpi.com This interface modification, often referred to as surface coating, helps to break down filler agglomerates and promotes a more uniform distribution of particles throughout the composite. up.ac.zaresearchgate.netspecialchem.com Improved dispersion leads to better processing, including reduced melt viscosity, and enhanced mechanical properties of the final composite, such as increased impact strength and elongation at break. phantomplastics.comresearchgate.netspecialchem.com

Research on calcium carbonate nanoparticles in polypropylene (B1209903) has shown that stearic acid treatment improves dispersion and reduces complex viscosity, acting as a lubricant and reducing frictional forces between nanoparticles and polymer chains. researchgate.net Metal this compound blends have also been found to improve particle dispersion in filled polymer compounds. up.ac.za

This compound-Based Stabilizers in Polymer Degradation Prevention (Mechanistic Studies)

Polymers, especially polyvinyl chloride (PVC), are susceptible to degradation when exposed to heat, UV light, and oxidation. wikipedia.orgwikipedia.org Stearates, particularly metal stearates, are used as stabilizers to inhibit or retard these degradation processes. chempoint.comlabinsights.nlwikipedia.org

In PVC, thermal degradation involves the dehydrochlorination reaction, which is autocatalytic. wikipedia.orgresearchgate.net Metal stearates, such as calcium this compound, zinc this compound, and lead this compound, can act as acid scavengers, neutralizing the released hydrogen chloride and interrupting the degradation chain reaction. chempoint.comwikipedia.orgresearchgate.net Lead this compound and cobalt this compound have been studied for their effectiveness as thermal stabilizers in PVC, with lead this compound showing better stabilizing performance under certain conditions. unn.edu.ng

The mechanism of stabilization can involve the exchange of labile chlorine atoms in the polymer with this compound groups, creating more stable structures. Metal stearates can also interact with conjugated double bonds formed during degradation, reducing discoloration. Studies have investigated the reversible blocking mechanism of stabilization by metal this compound stabilizers on the thermal degradation of PVC in solution. researchgate.net The effectiveness of different metal stearates can vary depending on the metal cation and the specific polymer system. researchgate.netunn.edu.ng

This compound-Based Nanomaterials and Self-Assembly